molecular formula C9H9N3 B11917729 Quinazolin-7-ylmethanamine

Quinazolin-7-ylmethanamine

Cat. No.: B11917729
M. Wt: 159.19 g/mol
InChI Key: GQZSLPJPXSZYNE-UHFFFAOYSA-N
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Description

Quinazolin-7-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazolin-7-ylmethanamine typically involves the formation of the quinazoline core followed by the introduction of the methanamine group. One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazoline core. Subsequent functionalization at the 7-position can be achieved through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Quinazolin-7-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the quinazoline core, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazoline ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolines and quinazolinones, which can exhibit a wide range of biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of quinazolin-7-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, quinazoline derivatives have been shown to inhibit histone deacetylases and kinase receptors, which play crucial roles in cancer progression and other diseases .

Comparison with Similar Compounds

Quinazolin-7-ylmethanamine can be compared with other quinazoline derivatives, such as:

This compound stands out due to its unique substitution pattern and potential for diverse biological applications.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

quinazolin-7-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-4-7-1-2-8-5-11-6-12-9(8)3-7/h1-3,5-6H,4,10H2

InChI Key

GQZSLPJPXSZYNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN=C2C=C1CN

Origin of Product

United States

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